molecular formula C10H18N4O B1373350 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1251101-02-6

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Cat. No.: B1373350
CAS No.: 1251101-02-6
M. Wt: 210.28 g/mol
InChI Key: YKOUFZWBCNJRRJ-UHFFFAOYSA-N
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Description

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of an appropriate amidoxime with an acyl chloride to form the oxadiazole ring. This intermediate is then reacted with an ethyl halide to introduce the ethyl group. Finally, the piperazine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl alcohol or acetic acid, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole moiety can act as a hydrogen bond acceptor, allowing the compound to bind to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

  • 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
  • 1-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
  • 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Uniqueness: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-ethyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-9-12-10(15-13-9)8(2)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUFZWBCNJRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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